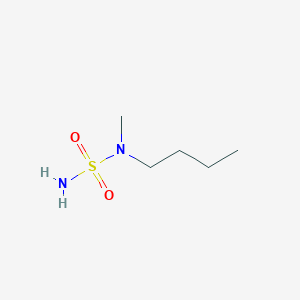

N-Butyl-N-methylsulfamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[methyl(sulfamoyl)amino]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUCUXBDSOXPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Butyl N Methylsulfamide

Direct Synthesis Approaches

Direct synthesis methods for N-Butyl-N-methylsulfamide involve the formation of the S-N bond by reacting N-methylbutylamine, a secondary amine, with a suitable sulfuryl group donor. These methods are the most common and are characterized by their straightforward reaction pathways.

Utilizing Sulfamoyl Fluorides

A modern and highly efficient method for the synthesis of unsymmetrical sulfamides is through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. chemrxiv.orgnih.govrsc.org This approach offers mild reaction conditions and high yields. The synthesis of this compound via this route would involve the reaction of N-methylbutylamine with a pre-formed sulfamoyl fluoride (B91410) or by reacting two different secondary amines with sulfuryl fluoride (SO₂F₂). chemrxiv.orgrsc.org

The key advantage of the SuFEx approach is the stability of the sulfamoyl fluoride intermediate, which can often be isolated and purified before reacting with the second amine. chemrxiv.orgnih.govrsc.org This allows for a controlled, stepwise addition to produce unsymmetrical products. The reaction is typically carried out in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine. nih.gov

For example, a general synthesis of a trisubstituted sulfamide (B24259) using a secondary amine involves coupling a monosubstituted sulfamoyl fluoride with the secondary amine. nih.gov

| Sulfur Source | Amine | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Sulfamoyl fluoride (R-NH-SO₂F) | Secondary Amine (e.g., N-benzylmethylamine) | DBU | Acetonitrile (B52724) (MeCN) | 80 °C | nih.gov |

| Aryl sulfamoyl fluoride (Ar-NH-SO₂F) | Secondary Amine | Pyridine | Acetonitrile (MeCN) | 80 °C | nih.gov |

Alternative Sulfonylating Agents

Beyond sulfonyl and sulfuryl chlorides, other electrophilic sulfur(VI) reagents have been developed for sulfamide synthesis. These alternatives often provide advantages in terms of stability, handling, and reactivity.

Chlorosulfonic Acid : In a one-flow system, inexpensive chlorosulfonic acid can be used to rapidly generate unsymmetrical sulfamides under mild conditions (20 °C, ≤90 s reaction time). organic-chemistry.org

Imidazolium (B1220033) Derivatives of SO₂F₂ : To circumvent the challenges of handling gaseous SO₂F₂, shelf-stable crystalline solids like fluorosulfuryl imidazolium salts have been developed. These reagents serve as powerful SuFEx donors and react with high efficiency toward amines. chemrxiv.orgnih.govrsc.org

DABSO : The complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO, is a bench-stable solid that can replace gaseous SO₂. It reacts with amines and iodine to form sulfamides. organic-chemistry.orgrsc.org

Thionyl Tetrafluoride (SOF₄) : While effective, this gaseous reagent is not commercially available and its preparation is considered hazardous. chemrxiv.orgrsc.org

Metal-Catalyzed Sulfonamidation Routes

Transition metal catalysis offers novel pathways for the formation of S-N bonds, often under mild conditions and with high functional group tolerance.

Copper-Catalyzed Synthesis : A convenient method involves the copper-catalyzed oxidative coupling between sodium sulfinates and amines, using O₂ or DMSO as the oxidant. nih.gov This provides an alternative to sulfonyl chlorides. Another copper-catalyzed approach involves the transsulfinamidation of primary sulfinamides, followed by oxidation to yield the desired sulfonamides. nih.gov

Palladium-Catalyzed Synthesis : A three-component synthesis has been developed using sulfuric chloride (SO₂Cl₂) as the sulfur dioxide source. This palladium-catalyzed Suzuki-Miyaura type coupling reacts an in situ generated sulfamoyl chloride (from SO₂Cl₂ and a secondary amine) with a boronic acid. While this specific method generates arylsulfonamides, it showcases a modern approach to S-N bond formation that avoids harsh oxidants. rsc.org This method has shown high functional group tolerance but is not effective for primary amines or anilines. rsc.org

While rhodium-catalyzed C-H amination reactions exist, they typically functionalize C-H bonds to form amines rather than directly constructing the N-SO₂-N linkage of a sulfamide from a secondary amine and a sulfuryl source. nih.govnih.govresearchgate.net

Advanced Synthetic Transformations for this compound and its Analogs

The synthesis of unsymmetrical sulfamides such as this compound requires precise control over the introduction of distinct substituents on the nitrogen atoms. Advanced synthetic methods offer improved selectivity, efficiency, and substrate scope compared to traditional approaches.

Alkylation and Acylation of Sulfamide Intermediates

The stepwise alkylation of sulfamide or its derivatives is a fundamental approach to unsymmetrical N,N'-dialkylsulfamides. This strategy involves the sequential introduction of the methyl and butyl groups onto the sulfamide nitrogen atoms. The amide nitrogen of a sulfonamide is not strongly nucleophilic, thus requiring deprotonation with a strong base to facilitate alkylation. Common conditions include the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

For the synthesis of this compound, one possible route would involve the initial methylation of sulfamide, followed by butylation of the resulting N-methylsulfamide. Alternatively, the initial butylation of sulfamide could be followed by methylation. The choice of pathway can be influenced by the steric hindrance and reactivity of the alkylating agents. The use of alkyl halides, such as methyl iodide and butyl bromide, are common alkylating agents in these reactions. Lewis acid catalysis, employing reagents like FeCl₃ and ZnCl₂, can also facilitate the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua

Another approach involves the S-alkylation of sulfenamide (B3320178) or sulfinamide intermediates. For instance, the sulfur alkylation of N-acyl sulfenamides with alkyl halides can produce sulfilimines, which are precursors to other sulfur-nitrogen compounds. nih.gov Similarly, the S-alkylation of N-substituted sulfinamides with zinc-carbenoids proceeds with high chemo- and stereospecificity. rsc.org While these methods focus on S-alkylation, they highlight the diverse reactivity of sulfur-nitrogen intermediates that can be harnessed for the synthesis of complex molecules.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of appropriately functionalized sulfamides and sulfonamides provide access to a variety of heterocyclic structures, which can be considered cyclic analogs of this compound. These reactions are valuable for creating structurally constrained molecules with potential biological activity.

For example, metal-free halogenated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) can promote the intramolecular cyclization of N-cyano sulfoximines to yield thiadiazinone 1-oxides. nih.gov Another strategy involves the intramolecular cyclization of N-allyl propiolamides, which is an efficient method for synthesizing highly substituted γ-lactams. scispace.com While not directly yielding this compound, these methodologies demonstrate the potential to create cyclic sulfamide-containing structures. For instance, a sulfamide with an alkenyl and a suitable terminating group on the nitrogen atoms could undergo intramolecular cyclization to form a heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. These methods are highly applicable to the synthesis of N-substituted sulfamides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl or alkyl halides, is a prime example.

In the context of this compound synthesis, a plausible strategy would involve the palladium-catalyzed coupling of N-methylsulfamide with a butyl halide or vice versa. While direct N-alkylation of sulfamides using this method is less common than N-arylation, the continuous development of new ligands and catalytic systems is expanding the scope of these reactions. chemrxiv.org For example, palladium catalysis has been successfully employed for the N-monoarylation of amidines, showcasing the potential for selective functionalization of nitrogen-containing compounds. mit.edu Furthermore, palladium-catalyzed reactions have been used for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be further transformed into other sulfur-containing functional groups. core.ac.uk

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of sulfamides, particularly unsymmetrical ones, has significantly benefited from this technology.

Microwave heating facilitates the rapid synthesis of sulfamides in a one-pot reaction. biotage.co.jp For instance, the reaction of anilines or amines with an in situ generated N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate can be completed in as little as five minutes at 80°C under microwave irradiation. biotage.co.jp This represents a substantial improvement over traditional methods that often require prolonged reaction times. The microwave-assisted Mitsunobu reaction has also been employed for the alkylation of Boc-protected sulfamides with various alcohols, with reaction times as short as one minute. biotage.co.jp

SuFEx Click Chemistry Applications

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept developed by Sharpless and coworkers, has revolutionized the synthesis of molecules containing the sulfonyl group, including sulfamides. This "click chemistry" approach is characterized by its high efficiency, reliability, and broad substrate scope. SuFEx reactions typically involve the reaction of a sulfur(VI) fluoride electrophile with a nucleophile.

The synthesis of unsymmetrical sulfamides is a prime application of SuFEx chemistry. nih.gov This methodology provides a practical and efficient route to compounds like this compound. The process often involves the reaction of a primary amine with sulfuryl fluoride (SO₂F₂) or a related SuFEx hub, followed by reaction with a second, different amine. The high reactivity and selectivity of the S-F bond exchange make this a powerful tool for the modular assembly of complex sulfamides. jk-sci.comrsc.org Accelerated SuFEx Click Chemistry (ASCC) has also been developed, utilizing hindered guanidine (B92328) bases as catalysts to achieve rapid and efficient coupling of alcohols with SuFExable hubs, often within minutes. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry offers a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. Key principles include the use of safer solvents, the development of catalytic reactions to improve efficiency, and the maximization of atom economy to reduce waste.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis:

Recent advancements have demonstrated the feasibility of solvent-free, mechanochemical approaches for the synthesis of sulfonamides. rsc.org This technique involves grinding solid reactants together, often with a solid base, to initiate the chemical reaction. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of sulfamoyl chloride with N-butyl-N-methylamine, potentially with a solid-supported base. This method not only eliminates the need for a solvent but can also lead to shorter reaction times and easier product isolation. rsc.org

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of sulfonamides in aqueous media has been successfully demonstrated. rsc.org This approach often involves reacting an arylsulfonyl chloride with an amine in water, using a base to control the pH. rsc.org Adapting this to this compound synthesis would involve reacting sulfamoyl chloride with N-butyl-N-methylamine in water. This method avoids the use of organic bases and simplifies product isolation, often requiring only filtration after acidification. rsc.org

| Parameter | Conventional Solvent (e.g., Dichloromethane) | Solvent-Free (Mechanochemical) | Aqueous Medium |

|---|---|---|---|

| Environmental Impact | High (VOC, potential toxicity) | Low (No solvent waste) | Very Low (Benign solvent) |

| Reaction Conditions | Often requires anhydrous conditions | Ambient temperature, grinding | Room temperature, pH control |

| Work-up Procedure | Extraction, washing, drying | Direct isolation or simple extraction | Filtration |

| Safety Hazards | Flammable, toxic | Reduced exposure to volatile chemicals | Minimal |

Catalysts are crucial in green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reactants.

For the synthesis of this compound, particularly through N-alkylation of a pre-formed sulfamide, catalyst development is key. Traditional N-alkylation methods often rely on stoichiometric amounts of strong bases and alkyl halides, which can generate significant waste. Modern catalytic approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, offer a greener alternative by using alcohols as alkylating agents, with water being the only byproduct. acs.orgionike.comlongdom.org

Several catalytic systems have been developed for the N-alkylation of sulfonamides with alcohols:

Ruthenium-based Catalysts: Magnetite-immobilized nano-Ruthenium catalysts have been shown to be effective for the direct coupling of sulfonamides and alcohols. acs.org These catalysts are highly selective, and their magnetic properties allow for easy separation and recycling. acs.org

Iridium-based Catalysts: Water-soluble iridium complexes have been developed for the N-alkylation of sulfonamides with alcohols in water, operating under microwave irradiation. rsc.org

Manganese-based Catalysts: Well-defined and bench-stable Manganese(I) PNP pincer precatalysts are efficient for the N-alkylation of sulfonamides using both benzylic and simple primary aliphatic alcohols. acs.org

Iron-based Catalysts: An FeCl2/K2CO3 catalyst system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

Copper-based Catalysts: Copper salts, such as Cu(OAc)2, have been used to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

These catalytic systems offer a more sustainable pathway to N-alkylated sulfamides, which could be applied to the synthesis of this compound.

| Catalyst System | Alkylating Agent | Key Advantages | Potential Application |

|---|---|---|---|

| Nano-Ru/Fe3O4 | Alcohols | High selectivity, recyclable magnetic catalyst | N-butylation or N-methylation of a sulfamide |

| [Cp*Ir(biimH2)(H2O)][OTf]2 | Alcohols | Water-soluble, operates in aqueous medium | Green synthesis of N-alkylated sulfamides |

| Mn(I) PNP pincer | Alcohols | Uses earth-abundant metal, high yields | Efficient N-alkylation with aliphatic alcohols |

| FeCl2/K2CO3 | Benzylic Alcohols | Environmentally benign, high selectivity | Greener synthesis of N-benzylsulfonamides |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a greener process with less waste generation.

For the proposed synthesis of this compound from sulfamoyl chloride and N-butyl-N-methylamine:

SO₂Cl₂ + 2 CH₃NH(CH₂)₃CH₃ → (CH₃)(CH₃(CH₂)₃)NSO₂NH₂ + [CH₃NH₂(CH₂)₃CH₃]Cl

The reaction produces the desired product and an amine hydrochloride salt as a byproduct. To improve the atom economy and reduce waste, several strategies can be considered:

Catalytic Routes: As discussed in the previous section, using catalytic amounts of a base or developing a catalytic cycle that avoids the formation of a stoichiometric salt byproduct would significantly improve atom economy.

Alternative Reagents: Exploring alternative sulfurylating agents that lead to more benign byproducts could be a viable strategy.

One-Pot Syntheses: Designing a one-pot, multi-step reaction sequence can reduce waste by eliminating the need for purification of intermediates. For instance, a one-pot oxidation-amination of a disulfide could be explored. rsc.org

| Reactant | Molecular Weight (g/mol) | Atoms in Desired Product | Wasted Atoms |

|---|---|---|---|

| Sulfamoyl chloride (H₂NO₂SCl) | 115.53 | H₂NO₂S | Cl |

| N-butyl-N-methylamine (C₅H₁₃N) | 87.16 | C₅H₁₂N | H |

| Total Reactant Mass | 202.69 | ||

| Desired Product (this compound, C₅H₁₄N₂O₂S) | 166.24 | ||

| Byproduct (HCl) | 36.45 | ||

| Theoretical Atom Economy (%) | 82.0% |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible methodologies.

Mechanistic Investigations of Reactions Involving N Butyl N Methylsulfamide

Reaction Kinetics and Thermodynamics

The formation of the sulfur-nitrogen (S-N) bond is the key step in the synthesis of N-Butyl-N-methylsulfamide. The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.

Rate-Limiting Steps in N-Alkylsulfamide Formation

The classical synthesis of sulfamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the case of this compound, this would typically involve reacting a suitable sulfamoyl chloride with N-methylbutylamine or butylamine (B146782) followed by methylation.

The generally accepted mechanism for this reaction is a nucleophilic substitution at the sulfur center. The rate-limiting step is typically the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonylating agent. This bimolecular nucleophilic substitution proceeds through a transition state where the S-N bond is partially formed and the bond to the leaving group (e.g., chloride) is partially broken.

Key factors influencing this rate-limiting step include:

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. N-methylbutylamine, being a secondary amine, is a moderately strong nucleophile.

Electrophilicity of the Sulfur Center: The reactivity of the sulfonylating agent is critical. Electron-withdrawing groups attached to the sulfur atom increase its electrophilicity and accelerate the reaction.

Leaving Group Ability: A better leaving group on the sulfur atom will facilitate the reaction. Chlorides are common and effective leaving groups in this context.

In alternative "borrowing hydrogen" methodologies, where alcohols are used as alkylating agents for sulfonamides, the rate-determining step is often the initial dehydrogenation of the alcohol to form an aldehyde intermediate. ionike.com

Influence of Substituents on Reaction Rates

Substituents on both the amine and the sulfonylating agent can significantly impact the reaction rate, primarily through electronic and steric effects.

Electronic Effects:

On the Amine: Electron-donating groups (like the butyl and methyl groups) on the nitrogen atom increase its electron density and nucleophilicity, thus increasing the reaction rate compared to ammonia (B1221849) or primary amines with electron-withdrawing groups.

On the Sulfonyl Group: When using an arylsulfonyl chloride precursor, electron-withdrawing substituents on the aromatic ring (e.g., -NO₂) increase the electrophilicity of the sulfur atom, leading to a faster reaction. Conversely, electron-donating groups (e.g., -OCH₃) decrease the rate. rsc.org This relationship can often be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). libretexts.orgnih.gov A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups. rsc.org

Steric Effects: The bulky nature of the butyl group and, to a lesser extent, the methyl group in N-methylbutylamine can sterically hinder the approach of the nucleophile to the sulfur center. This steric hindrance can decrease the reaction rate compared to less encumbered amines. While N-methylbutylamine is reactive, highly branched or bulky alkyl groups can significantly slow down or even prevent the reaction. nih.gov

| Amine Nucleophile | Relative Rate (Conceptual) | Primary Effect |

|---|---|---|

| Ammonia (NH₃) | Base | Electronic (less nucleophilic) |

| Methylamine (CH₃NH₂) | Higher | Electronic (inductive donation) |

| N-methylbutylamine (CH₃(CH₂)₃NHCH₃) | High | Electronic (inductive donation) |

| Di-tert-butylamine ((CH₃)₃CNH(CH₃)₃) | Very Low | Steric Hindrance |

Equilibrium Studies in Reversible Synthesis Pathways

The thermodynamics of the S-N bond itself are of interest. While the bond is kinetically stable, computational studies using Density Functional Theory (DFT) have been employed to understand its electronic nature. These studies suggest that while there is some debate, the rotational barrier around the S-N bond is significant, indicating a degree of double-bond character and a strong, stable covalent interaction. researchgate.netnih.govresearchgate.net Thermodynamic studies on sulfonamides have often focused on physical properties like solubility and sublimation rather than synthetic equilibria, but these data confirm the stability of the sulfonamide functional group. researchgate.net

Computational Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like DFT allow for the detailed examination of transition states and reaction pathways that are often inaccessible through experimental means alone. mdpi.comresearchgate.net

Transition State Analysis

For the formation of this compound from a sulfonylating agent and an amine, computational models can be used to locate and characterize the transition state (TS) of the rate-limiting step. This analysis provides critical information:

Geometry: The TS geometry reveals the arrangement of atoms at the peak of the energy barrier. For an Sₙ2 reaction at a sulfur center, this typically involves a trigonal bipyramidal or related geometry where the incoming nucleophile (amine) and the outgoing leaving group are in apical-like positions.

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state is the activation energy. nih.gov This value is directly related to the reaction rate. DFT calculations can predict activation energies for different pathways, helping to identify the most likely mechanism. For related reactions, calculated gas-phase activation barriers are often in the range of 20-30 kcal/mol. nih.gov

Vibrational Frequencies: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the S-Cl bond and the formation of the S-N bond). mdpi.com

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) | Significance |

|---|---|---|---|

| Amine attack on Sulfonyl Chloride | ΔE‡ (Activation Energy) | +15 to +30 | Determines reaction rate |

| Overall Reaction | ΔG (Gibbs Free Energy) | -20 to -50 | Indicates thermodynamic favorability |

Reaction Coordinate Mapping

A reaction coordinate diagram plots the change in energy (typically Gibbs free energy) as the reaction progresses from reactants to products. libretexts.orgwikipedia.orgyoutube.com The horizontal axis, or reaction coordinate, is an abstract parameter representing the pathway of the reaction, often corresponding to a change in a key geometric parameter like the S-N bond distance. wikipedia.org

For a multi-step reaction, the diagram will show peaks corresponding to transition states and valleys corresponding to intermediates. youtube.com For the single-step nucleophilic substitution in sulfamide (B24259) synthesis, the diagram would show the reactants, a single peak for the transition state, and the products at a lower energy level, reflecting an exergonic process. libretexts.org

More advanced computational techniques, sometimes referred to as reaction coordinate mapping, can explore complex, multi-dimensional potential energy surfaces. wikipedia.org This is particularly useful for reactions where solvent effects or complex catalyst interactions are significant. By mapping the energy landscape, researchers can identify the lowest energy path from reactants to products and understand how different molecular motions (e.g., bond stretching, angle bending, solvent reorganization) contribute to overcoming the activation barrier.

Detailed Mechanistic and Energetic Profile Research for this compound Currently Unavailable in Publicly Accessible Scientific Literature

The user's request specified a thorough and informative article structured around the "," with a dedicated subsection on the "Energetic Profiles of Key Steps" that was to include data tables and detailed research findings. This level of detail requires access to primary research, typically in the form of peer-reviewed computational chemistry studies (such as Density Functional Theory calculations) or experimental kinetic studies that map out the energy landscapes of reaction pathways, including transition states and intermediates.

While general information on the broader class of compounds, such as sulfamides and sulfonamides, is available, these findings are not specific to this compound and cannot be extrapolated to meet the requirements for a scientifically accurate and focused article on this particular compound. The generation of such an article would necessitate fabricating data, which would be scientifically unsound.

Therefore, it is not possible to provide the requested article at this time due to the absence of the foundational research data in the public domain. The scientific community has not, to date, published the specific mechanistic and energetic profile studies required to fulfill this request.

Spectroscopic Characterization and Structural Elucidation in Research of N Butyl N Methylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-Butyl-N-methylsulfamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, CH₃-CH₂-CH₂-CH₂-N(CH₃)SO₂NH₂, five distinct signals are expected.

The protons of the terminal methyl group (position 4) of the butyl chain are furthest from the electron-withdrawing sulfamide (B24259) group and would therefore appear at the most upfield position, typically as a triplet. The adjacent methylene (B1212753) protons (position 3) would appear as a sextet, being coupled to the protons at positions 2 and 4. The methylene protons at position 2 would likely appear as a quintet.

The protons of the methylene group directly attached to the nitrogen (position 1) are significantly deshielded and would appear further downfield as a triplet. The N-methyl protons would appear as a singlet, as they have no adjacent protons to couple with. The two protons on the terminal nitrogen of the sulfamide group (-SO₂NH₂) are exchangeable and may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₂-CH₂-CH₂-CH₃ | 0.85 - 0.95 | Triplet (t) | ~7.4 | 3H |

| -CH₂-CH₂-CH₂-CH₃ | 1.28 - 1.40 | Sextet | ~7.5 | 2H |

| -CH₂-CH₂-CH₂-CH₃ | 1.50 - 1.62 | Quintet | ~7.6 | 2H |

| N-CH₂- | 2.95 - 3.05 | Triplet (t) | ~7.7 | 2H |

| N-CH₃ | 2.70 - 2.80 | Singlet (s) | N/A | 3H |

| -SO₂NH₂ | 4.50 - 5.00 | Broad Singlet (br s) | N/A | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of non-equivalent carbon atoms in a molecule. For this compound, five distinct signals corresponding to the five carbon atoms in the structure are expected.

The terminal methyl carbon of the butyl group would appear at the most upfield position. The subsequent methylene carbons of the butyl chain would appear progressively downfield, with the carbon atom directly bonded to the nitrogen atom being the most deshielded of the butyl chain due to the inductive effect of the nitrogen. The N-methyl carbon would also appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₂-CH₂-CH₃ | 13.5 - 14.5 |

| -CH₂-CH₂-CH₂-CH₃ | 19.5 - 20.5 |

| -CH₂-CH₂-CH₂-CH₃ | 30.0 - 31.0 |

| N-CH₂- | 50.0 - 51.0 |

| N-CH₃ | 35.0 - 36.0 |

To unambiguously confirm the structure, two-dimensional (2D) NMR techniques are employed to establish correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the signals of adjacent protons in the butyl chain (H1 with H2, H2 with H3, and H3 with H4), confirming the linear aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orglibretexts.org This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal predicted around 3.00 ppm would show a cross-peak with the carbon signal predicted around 50.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. libretexts.orglibretexts.org HMBC is crucial for piecing together the molecular fragments. It would show a correlation from the N-methyl protons to the N-butyl methylene carbon, and vice-versa, confirming that both the methyl and butyl groups are attached to the same nitrogen atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like this compound. nih.gov In positive ion mode, the molecule is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular weight of this compound is 166.24 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 167.25. nih.gov Depending on the instrument conditions, adducts with sodium [M+Na]⁺ (m/z ≈ 189.23) or potassium [M+K]⁺ (m/z ≈ 205.21) may also be observed. ucdavis.edu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion. The calculated exact mass of the protonated this compound ([C₅H₁₅N₂O₂S]⁺) is 167.08522. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula C₅H₁₄N₂O₂S, thereby verifying the identity of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are indispensable for identifying the functional groups present in a molecule. msu.edu The analysis of the vibrational modes of this compound allows for the confirmation of its key structural features, such as the sulfonyl group (SO₂), sulfur-nitrogen bonds (S-N), and the alkyl chains.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking, etc.). The absorption frequencies are characteristic of specific chemical bonds and functional groups. For this compound, the most prominent IR absorption bands are expected for the S=O and N-H stretching vibrations. The sulfonyl (SO₂) group typically exhibits two strong, distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The N-H bonds of the primary amine part of the sulfamide group (-SO₂NH₂) will also show characteristic stretching vibrations. The C-H bonds of the butyl and methyl groups will produce strong absorption bands in the 2800-3000 cm⁻¹ region. docbrown.info

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. For this compound, the symmetric S=O stretch and the S-N bond vibrations are expected to be Raman active. westmont.edu Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule. researchgate.netresearchgate.net

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H (from -SO₂NH₂) | Asymmetric & Symmetric Stretch | 3400-3200 | 3400-3200 | Medium-Strong (IR), Weak (Raman) |

| C-H (Alkyl) | Asymmetric & Symmetric Stretch | 2960-2850 | 2960-2850 | Strong (IR & Raman) |

| S=O (Sulfonyl) | Asymmetric Stretch | 1370-1330 | 1370-1330 | Strong (IR), Medium (Raman) |

| S=O (Sulfonyl) | Symmetric Stretch | 1180-1160 | 1180-1160 | Strong (IR & Raman) |

| S-N Stretch | Stretch | 900-800 | 900-800 | Medium (IR), Strong (Raman) |

| C-N Stretch | Stretch | 1250-1020 | 1250-1020 | Medium (IR & Raman) |

In-situ Monitoring of Reactions using FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is not only a tool for final product characterization but can also be employed for real-time, in-situ monitoring of chemical reactions. jascoinc.comnih.gov By inserting a fiber-optic attenuated total reflection (ATR) probe into a reaction vessel, the progress of the synthesis of this compound can be tracked continuously without the need for sampling. youtube.com

This technique allows researchers to observe the depletion of reactants and the formation of products and intermediates by monitoring the changes in their characteristic IR absorption bands over time. youtube.com For example, in a reaction to synthesize this compound from sulfamoyl chloride and N-methylbutylamine, one could monitor:

Disappearance of Reactant Peaks: The decrease in the intensity of the characteristic peaks of the starting materials (e.g., the S-Cl stretch of sulfamoyl chloride and the N-H bend of the secondary amine).

Appearance of Product Peaks: The simultaneous increase in the intensity of the signature absorption bands of this compound, such as the asymmetric and symmetric S=O stretches (around 1350 cm⁻¹ and 1170 cm⁻¹, respectively).

Plotting the absorbance of these key peaks against time provides kinetic profiles for the reaction. This data is invaluable for understanding reaction mechanisms, identifying reaction endpoints, and optimizing process parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. irdg.org

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Conformation

Although a specific crystal structure for this compound is not publicly available, its expected structural parameters can be inferred from crystallographic studies of related sulfonamides. researchgate.net The geometry around the sulfur atom is anticipated to be a distorted tetrahedron. The S-N bond lengths are expected to be shorter than a typical single bond, suggesting some degree of p-orbital overlap, a topic of ongoing research in sulfonamide chemistry. acs.org

Intermolecular Interactions in Crystalline State

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govbarnesandnoble.com For this compound, the primary forces dictating its solid-state architecture would be hydrogen bonds and van der Waals interactions.

The unsubstituted -NH₂ group of the sulfamide moiety is a potent hydrogen bond donor. It can form hydrogen bonds with the electronegative oxygen atoms of the sulfonyl group (S=O) on neighboring molecules. This N-H···O=S interaction is a common and structure-directing motif in the crystals of primary and secondary sulfonamides, often leading to the formation of well-defined chains or dimers. nih.gov

The butyl and methyl groups, being nonpolar, will engage in weaker van der Waals interactions. These hydrophobic interactions, particularly from the flexible butyl chains, will play a significant role in how the molecules pack together to fill space efficiently. researchgate.net The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces will ultimately determine the final crystal lattice, influencing physical properties such as melting point, density, and solubility.

Computational Chemistry and Theoretical Studies on N Butyl N Methylsulfamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, employing the principles of quantum mechanics to model molecular systems. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each offering a different balance of accuracy and computational cost. For a molecule like N-Butyl-N-methylsulfamide, these calculations can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. mpg.de This approach has proven to be highly effective for predicting a wide range of molecular properties with a good compromise between accuracy and computational expense. pmf.unsa.ba For this compound, DFT is instrumental in understanding its structure, stability, and reactivity.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This process, known as geometry optimization, predicts key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the precise spatial orientation of the butyl and methyl groups relative to the central sulfamide (B24259) moiety (-N(SO₂)-). The calculations would likely show a tetrahedral geometry around the sulfur atom and predict the conformational preferences of the flexible n-butyl chain. While specific experimental data for this compound is not available in the cited literature, DFT provides reliable predictions for these parameters.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: The following values are illustrative of the type of data obtained from DFT calculations and are not from a specific study on this compound.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-N(butyl, methyl) | ~1.65 Å |

| Bond Length | S-N(H₂) | ~1.63 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | N-S-N | ~108° |

| Dihedral Angle | C-N-S-N | [Calculated Value] |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for predicting how a molecule will interact with other species. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.banih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

In this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the nitrogen atoms and the sulfonyl oxygen atoms, which possess lone pairs of electrons. The LUMO would likely be distributed around the sulfur atom and its bonds, representing the most electron-deficient area available to accept electrons. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Frontier Molecular Orbital Properties for this compound (Note: Values are representative for this class of molecule and not from a specific study.)

| Property | Description | Predicted Value / Location |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | [Calculated Value in eV] |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | [Calculated Value in eV] |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | [Calculated Value in eV] |

| HOMO Localization | Region of highest electron-donating ability | Primarily on Nitrogen and Oxygen atoms |

| LUMO Localization | Region of highest electron-accepting ability | Primarily on the SO₂ group |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netuni-muenchen.de These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. wolfram.com

For this compound, an MEP map would show the most negative potential concentrated around the two sulfonyl oxygen atoms, due to their high electronegativity and lone pairs. The nitrogen of the primary amine group (-NH₂) would also represent a region of negative potential. Conversely, the most positive potential would be located on the hydrogen atoms of the primary amine group, making them the primary sites for interaction with nucleophiles. The alkyl groups (butyl and methyl) would exhibit a relatively neutral potential (often colored green).

To quantify reactivity at specific atomic sites, further computational analyses are employed.

Fukui functions are reactivity descriptors derived from DFT that identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. indexcopernicus.comscm.comscm.com The function calculates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com This analysis provides a more nuanced view of local reactivity than MEP maps alone. For this compound, Fukui functions would likely identify the sulfonyl oxygens and the unsubstituted nitrogen as primary sites for electrophilic attack, while the sulfur atom might be a site for nucleophilic attack.

Mulliken population analysis is a method for estimating the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org Although known to be dependent on the basis set used in the calculation, it provides a straightforward way to quantify the electron distribution. q-chem.comlibretexts.org In this compound, this analysis would assign significant negative charges to the oxygen and nitrogen atoms and a positive charge to the sulfur atom, reflecting the polar nature of the S-O and S-N bonds. These calculated charges are useful for understanding the molecule's dipole moment and intermolecular interactions.

Table 3: Reactivity Descriptors for Key Atoms in this compound (Note: This table illustrates the type of data generated, not specific calculated values.)

| Atom | Mulliken Charge (e) | Fukui Function (f⁻) (Site for Electrophilic Attack) | Fukui Function (f⁺) (Site for Nucleophilic Attack) |

|---|---|---|---|

| S | [Positive Value] | [Low Value] | [High Value] |

| O (sulfonyl) | [Negative Value] | [High Value] | [Low Value] |

| N (substituted) | [Negative Value] | [Moderate Value] | [Low Value] |

| N (unsubstituted) | [Negative Value] | [High Value] | [Low Value] |

Beyond DFT, other quantum chemical methods are available for studying molecular systems.

Ab initio methods , Latin for "from the beginning," are calculations based directly on theoretical principles without the inclusion of experimental data. semnan.ac.irscielo.org.mx These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can achieve very high accuracy but are computationally very demanding, limiting their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for validating results from less demanding methods like DFT.

Semi-empirical methods offer a faster, albeit less accurate, alternative. uomustansiriyah.edu.iq These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting some complex integrals and approximating others using parameters derived from experimental data. nih.govuni-muenchen.de Methods like AM1 and PM3 are well-suited for rapid screening of large molecules or for preliminary geometry optimizations before employing more rigorous methods. researchgate.net A semi-empirical study of this compound could efficiently explore its conformational landscape, identifying the most stable arrangements of its flexible butyl chain.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide detailed insight into its behavior at the atomic level, which is crucial for understanding its interactions in a biological or chemical system.

Conformational Analysis and Flexibility

A key aspect of understanding a molecule's function is to determine its preferred three-dimensional shapes, or conformations. This compound possesses several rotatable bonds, particularly in the N-butyl group and around the sulfamide core.

Dihedral Angle Rotations: The flexibility of the butyl chain would be a primary focus. MD simulations would track the rotation around the C-C and C-N bonds to identify the most stable (lowest energy) conformations. This would reveal whether the butyl chain exists in an extended (trans) or a more compact (gauche) state.

Energy Landscapes: By simulating the molecule's dynamics, a potential energy surface could be mapped. This map would highlight the energy barriers between different conformations, indicating how easily the molecule can transition from one shape to another. A molecule with low energy barriers is considered highly flexible.

A hypothetical data table for such an analysis might look like this:

| Dihedral Angle | Predominant Conformation (°) | Energy Barrier (kcal/mol) |

| C-C-C-C (Butyl) | 180 (anti) | Data Not Available |

| N-C-C-C (Butyl) | 60 (gauche) | Data Not Available |

| C-N-S-N | 90 | Data Not Available |

| Table 1: Hypothetical Conformational Preferences for this compound. This table illustrates the type of data that would be generated from a conformational analysis, showing the most stable angles for key rotatable bonds and the energy required to twist them into different conformations. Data is currently unavailable. |

Solvation Effects and Interactions with Solvents

The behavior of a molecule is heavily influenced by its environment, especially the solvent. MD simulations are ideal for studying how solvent molecules arrange themselves around a solute and the nature of their interactions.

Radial Distribution Functions (RDFs): To understand solvation, one would calculate RDFs. These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. For example, in an aqueous solution, the RDF for water's oxygen atoms around the sulfonyl group's oxygen atoms would reveal the presence and strength of hydrogen bonds.

Solvation Shells: Analysis of the simulation would identify the first and second solvation shells—the layers of solvent molecules immediately surrounding the solute. The number of solvent molecules in these shells (coordination number) and how long they remain there (residence time) would quantify the strength of the solute-solvent interactions. Different solvents, such as water (polar, protic) and dimethyl sulfoxide (B87167) (polar, aprotic), would be used to see how the solvation structure changes.

Structure-Activity Relationship (SAR) Modeling

SAR studies aim to connect the chemical structure of a compound to its biological activity. Although no specific biological activity for this compound is reported in the context of SAR modeling, this section describes how such studies would be approached.

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling involves creating a mathematical relationship between the chemical properties of a series of molecules and their activities. nih.gov To perform a QSAR study involving this compound, a dataset of structurally similar sulfamides with known biological activity (e.g., enzyme inhibition) would be required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates a selection of these descriptors with the observed activity.

A hypothetical QSAR model might be represented by an equation like: Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

This equation would suggest that activity increases with higher lipophilicity and dipole moment but decreases with molecular size. No such model currently exists for this compound.

Ligand-Based Drug Design Principles

In the absence of a known 3D structure of a biological target, ligand-based methods are used. nih.govnih.govresearchgate.net These approaches rely on the principle that molecules with similar shapes and properties often bind to the same target and have similar activities.

Pharmacophore Modeling: If a set of active molecules including this compound were known, a pharmacophore model could be generated. This model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. The sulfonyl oxygens of this compound would likely be identified as hydrogen bond acceptors, while the butyl group would represent a hydrophobic feature.

Receptor-Based Docking Simulations

When the 3D structure of a biological target (like an enzyme or receptor) is known, molecular docking can be used to predict how a ligand might bind to it. nih.govnih.gov This is a cornerstone of structure-based drug design.

Binding Pose Prediction: A docking algorithm would systematically place this compound into the active site of a target protein, sampling a vast number of possible orientations and conformations.

Scoring Functions: Each predicted binding pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. The simulation would identify key interactions, such as hydrogen bonds between the sulfamide's N-H or S=O groups and amino acid residues in the protein, or hydrophobic interactions involving the butyl chain.

A summary of a hypothetical docking study is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase 1 | Data Not Available | Asp145, Lys72 | Hydrogen Bond |

| Example Protease A | Data Not Available | Val110, Leu99 | Hydrophobic |

| Table 2: Hypothetical Receptor-Based Docking Simulation Results for this compound. This table illustrates the kind of information a docking study would provide, including the predicted strength of binding to a hypothetical protein target and the specific amino acids involved in the interaction. No such data is currently available for this compound. |

Advanced Applications and Research Frontiers of N Butyl N Methylsulfamide

Role as a Synthetic Intermediate and Building Block

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular construction of more complex molecular architectures. sigmaaldrich.com They are crucial in medicinal chemistry, organic synthesis, and materials chemistry for creating supramolecular complexes, organic constructs, and metal-organic frameworks. sigmaaldrich.com The N-Butyl-N-methylsulfamide molecule, with its distinct functional groups, embodies the characteristics of a versatile synthetic building block.

The synthetic utility of this compound stems from the reactivity of its sulfamide (B24259) core and the attached alkyl groups. The nitrogen atoms of the sulfamide group can participate in various reactions, including N-alkylation, N-arylation, and condensation reactions. The presence of the sulfonyl group (S=O) activates the adjacent N-H bond, facilitating its deprotonation and subsequent functionalization. This reactivity allows for the controlled introduction of the sulfamide moiety into a wide range of organic molecules.

Sulfonamides, a class of compounds closely related to sulfamides, are known to be important in organic synthesis. For example, tert-butyl sulfonamide serves as a chiral ligand and an ammonia (B1221849) equivalent for palladium-catalyzed amination reactions, enabling the preparation of anilines and indoles with sensitive functional groups. chemicalbook.com Similarly, the structural features of this compound suggest its potential for analogous transformations, offering a scaffold that can be elaborated upon to generate diverse chemical entities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H14N2O2S | nih.gov |

| Molecular Weight | 166.24 g/mol | nih.gov |

| IUPAC Name | 1-[methyl(sulfamoyl)amino]butane | nih.gov |

| SMILES | CCCCN(C)S(=O)(=O)N | nih.gov |

| InChIKey | OJUCUXBDSOXPGI-UHFFFAOYSA-N | nih.gov |

The construction of complex molecules often relies on the use of key building blocks that introduce specific functionalities or structural motifs. The sulfamide functional group is a component of various biologically active compounds and complex structures. While specific examples detailing the use of this compound in the total synthesis of complex natural products are still an emerging area of research, the utility of related sulfamide and sulfonamide structures is well-documented. For instance, chiral N-tert-butylsulfinyl imines are extensively used in the asymmetric synthesis of amines, which are precursors to complex alkaloids like tetraponerine T3 and (-)-Aphanorphine. orgsyn.org These syntheses demonstrate how the controlled reactivity of sulfur-nitrogen compounds can be leveraged to build stereochemically rich and complex molecular frameworks. orgsyn.org The this compound scaffold represents a potential starting point for similar synthetic strategies.

N-Heterocyclic compounds are cyclic structures containing at least one nitrogen atom in the ring system and are of immense importance in medicinal chemistry. nih.gov The nitrogen atoms within the this compound structure provide reactive sites that can be utilized for the construction of such heterocyclic rings. Through intramolecular or intermolecular cyclization reactions, the sulfamide moiety could be incorporated into various ring systems. For example, synthetic routes to novel heterocyclic systems often involve the modification of lead structures to improve properties like receptor affinity and selectivity. nih.gov The functional handles on this compound allow for its potential incorporation into larger scaffolds that could then undergo cyclization to form novel heterocyclic entities, an area ripe for further investigation.

Exploration in Materials Science

The application of specifically functionalized organic molecules in materials science is a rapidly growing field. The unique electronic and structural properties of this compound make it a candidate for exploration in the development of new materials.

While this compound itself is not a monomer for polymerization, its structural motifs are found in larger molecules that are being investigated for their use in advanced material composites. A notable example involves a complex derivative, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3), which has been studied for its application in pharmaceutical materials. mdpi.com In this research, GML-3, an active pharmaceutical ingredient (API), was formulated into amorphous solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP) and Soluplus®. mdpi.com This method aimed to enhance the solubility and bioavailability of the crystalline API by embedding it within a polymer matrix. mdpi.com The study found that amorphous composites could be successfully formed, demonstrating the compatibility of the N-butyl-N-methylamide substructure within a polymeric material, which is crucial for developing advanced drug delivery systems. mdpi.com

| Polymer | Role | Outcome | Source |

|---|---|---|---|

| Polyvinylpyrrolidone (PVP) | Polymer matrix for amorphous solid dispersion | Forms an amorphous composite at a 1:15 API-to-polymer ratio, enhancing solubility. | mdpi.com |

| Soluplus® | Polymer matrix for amorphous solid dispersion | Forms an amorphous composite at a 1:5 API-to-polymer ratio, enhancing solubility. | mdpi.com |

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. sapub.org Ligands are typically Lewis bases, possessing donor atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur. mdpi.com Rare earth and transition metal cations form coordination complexes with organic ligands that contain these strong Lewis-based donors. nih.gov

This compound contains multiple potential donor sites: the two nitrogen atoms and the two sulfonyl oxygen atoms. This multi-dentate character suggests its potential to act as a ligand, coordinating with metal centers to form stable complexes. The geometry and electronic properties of such complexes would be influenced by the nature of the metal ion and the coordination mode of the ligand. While the specific coordination chemistry of this compound is a frontier for research, the behavior of similar molecules provides a strong precedent. For example, N,N-diethylnicotinamide and acesulfame (B1210027) are known to form mixed-ligand coordination compounds with rare earth metal cations, where coordination occurs through nitrogen or oxygen atoms. researchgate.net The exploration of this compound as a ligand could lead to the development of new catalysts, sensors, or materials with unique magnetic or optical properties. nih.gov

Non-Linear Optical (NLO) Material Research

The exploration of organic molecules for non-linear optical (NLO) applications has identified compounds with large third-order NLO properties as key elements for future photonic technologies. acrhem.orgjhuapl.edu Organic materials are considered advantageous due to the ability to tailor their optical and electronic properties through structural modifications. acrhem.org While direct research into the this compound compound is not extensively documented in this context, the broader class of organic charge-transfer compounds, to which it could be conceptually related, has shown promise. These molecules often possess a donor-pi-acceptor structure that facilitates intramolecular charge transfer, a key characteristic for high NLO activity.

The third-order nonlinear optical susceptibility, χ(3), is a critical parameter in assessing a material's potential for NLO applications. Research on various organic materials has demonstrated significant χ(3) values. For instance, studies on chalcone (B49325) derivatives, which are also organic compounds with potential for charge transfer, have reported third-order susceptibility values comparable to other promising materials. acrhem.org The investigation of ionic liquids has also revealed their potential as candidates for the development of nonlinear optical devices. lew.ro

Future research could explore the synthesis of this compound derivatives incorporating electron-donating and electron-withdrawing groups to enhance their potential NLO properties. The strategic modification of the molecular structure could lead to materials with significant third-order nonlinearities, making them suitable for applications in optical switching, data storage, and optical limiting.

Table 1: Comparison of Third-Order NLO Properties of Various Organic Materials

| Material Class | Example Compound | Third-Order Susceptibility (χ(3)) (esu) |

|---|---|---|

| Ionic Liquid | 8-hydroxyquinolin-1-ium salt | 4x10-6 |

| Chalcone Derivative | 4-Bromo-4'-methylsulfanylchalcone | ~10-12 |

| Stilbazolium Dye | N-Aryl Stilbazolium | ~10-11 |

Note: This table presents representative values for classes of compounds and not for this compound itself, for which specific data is not available.

Emerging Research Areas

Catalysis (e.g., organocatalysis, metal-free catalysis)

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. mdpi.commdpi.com While this compound has not been specifically reported as an organocatalyst, its structural features suggest potential avenues for exploration in this domain. The sulfamide functional group, with its potential for hydrogen bonding and its stereochemical properties, could be leveraged in the design of novel catalysts.

Research in organocatalysis has demonstrated the efficacy of various functional groups in promoting asymmetric reactions. For example, α,β-dipeptides have been successfully employed as chiral organocatalysts in asymmetric Michael addition reactions. mdpi.com Similarly, β-amino acids have been shown to be effective catalysts for the conjugate addition of aldehydes to maleimides. mdpi.com These examples highlight the potential for molecules with specific functional groups to act as efficient and stereoselective catalysts.

Future research could focus on the synthesis of chiral derivatives of this compound and their application in asymmetric synthesis. The development of metal-free catalytic systems is a significant area of interest due to the reduced environmental impact and cost-effectiveness. rsc.org The exploration of sulfamide-based compounds as catalysts could contribute to the growing toolbox of metal-free catalytic methods. For instance, the development of N-sulfonylcyclobutylimines as potential metal-free alkene metathesis catalyst precursors showcases the innovative approaches being taken in this field. researchgate.net

Table 2: Examples of Organocatalysts and Their Applications

| Catalyst Type | Example Reaction |

|---|---|

| α,β-Dipeptides | Asymmetric Michael Addition |

| β-Amino Acids | Asymmetric Conjugate Addition |

| Chiral Sulfinamides | Asymmetric Aldol Reaction |

Note: This table provides examples of existing organocatalytic systems to illustrate the potential for similar applications of novel compounds.

Bio-conjugation and Prodrug Strategies

Bio-conjugation involves the linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. Prodrug strategies involve the chemical modification of a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. While there is no specific research on this compound in these areas, the chemical nature of the sulfamide group presents possibilities for its use in such applications.

The sulfamide moiety can be considered a stable functional group, which is a desirable characteristic for a linker in bio-conjugation or as a promoiety in a prodrug. The nitrogen atoms of the sulfamide could potentially be functionalized to allow for covalent attachment to proteins, peptides, or other biomolecules. This could be useful for creating targeted drug delivery systems or for developing diagnostic agents.

In the context of prodrug design, the N-butyl and N-methyl groups of this compound could be replaced with other functionalities that are designed to be cleaved in vivo by specific enzymes, thereby releasing an active drug molecule. The stability of the sulfamide bond would need to be carefully considered and potentially modulated to achieve the desired release profile.

Future research in this area would involve the synthesis of functionalized this compound derivatives and the investigation of their reactivity with biomolecules. Furthermore, the stability of these derivatives in biological media would need to be assessed to determine their suitability for in vivo applications.

Table 3: Potential Functionalization of this compound for Bio-conjugation and Prodrugs

| Position of Functionalization | Potential Functional Group | Application |

|---|---|---|

| N-Butyl Chain | Carboxylic Acid, Amine, Alkyne | Bio-conjugation |

| N-Methyl Group | Enzyme-labile group | Prodrug Strategy |

| Sulfonyl Group | Introduction of reactive handles | Bio-conjugation |

Note: This table is hypothetical and illustrates potential modifications to this compound for future research.

Analytical Methodologies for N Butyl N Methylsulfamide and Its Derivatives

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For N-Butyl-N-methylsulfamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the most powerful separation techniques, while Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of sulfamides due to its high resolution, sensitivity, and applicability to a wide range of polarities. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The mobile phase often consists of a mixture of an aqueous component (like deionized water, sometimes with a buffer or acid like acetic acid to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, typically set at a wavelength around 254 nm. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS/MS), which provides structural information and allows for very low detection limits.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | |

| Elution Mode | Isocratic or Gradient | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection | UV/DAD (e.g., at 254 nm) or MS/MS | |

| Column Temperature | Ambient to 40°C |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. Sulfonamides like this compound often require a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. A common derivatization technique is methylation, for example, using diazomethane.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column walls. The NIST Chemistry WebBook provides retention index data for a related compound, N-butyl-benzenesulfonamide, on various GC columns, which can serve as a starting point for method development.

Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or more selective detectors like an Electron Capture Detector (ECD), which offers excellent sensitivity for halogenated derivatives, or an Atomic Emission Detector (AED) for element-specific detection (e.g., sulfur or nitrogen). Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification of the analyte based on its mass spectrum.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Derivatization | Often required (e.g., methylation) | |

| Column | Capillary column (e.g., HP-5, DB-624) | |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 200 - 250°C | |

| Oven Program | Temperature programming (e.g., ramp from 150°C to 240°C) | |

| Detector | FID, ECD, AED, or Mass Spectrometry (MS) |

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. It is a simple, cost-effective method to track the consumption of starting materials and the formation of products, such as this compound.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent or solvent mixture (the eluent). As the eluent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are then visualized. While some compounds are colored and visible to the naked eye, this compound would likely require a visualization aid, such as illumination under UV light or staining with a chemical reagent like fluorescamine, which reacts with primary or secondary amines to produce a fluorescent product. By comparing the spot corresponding to the product with that of the starting material, the progress of the reaction can be efficiently monitored.

Electrochemical Methods

Electrochemical methods analyze the relationship between electrical quantities and chemical reactions. They can provide valuable information about the redox properties of molecules like this compound.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. It can be used to investigate the electron donor (reducing) or electron acceptor (oxidizing) capabilities of a compound by measuring the potential at which it is oxidized or reduced.

In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. When the potential reaches a value at which the analyte can be oxidized or reduced, a peak in the current is observed. For a compound like this compound, an anodic (oxidation) peak would indicate its ability to donate electrons. The potential at which this peak occurs provides information about how easily the compound is oxidized.

While specific CV data for this compound is not widely published, studies on other sulfonamides and related compounds demonstrate the utility of this technique. For instance, CV has been used to determine the oxidation potentials of substrates in electrochemical sulfonamide synthesis, providing insight into the reaction mechanism. The technique is highly sensitive to the electronic environment of the molecule, meaning the electron-donating or withdrawing nature of the butyl and methyl groups attached to the nitrogen atoms will influence the measured oxidation potential.

Validation of Analytical Methods

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. According to guidelines from the International Council for Harmonisation (ICH), any new or modified analytical method for this compound, such as an HPLC or GC method, must be thoroughly validated. The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Accuracy is the closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a standard) or by spiking a sample matrix with a known amount of the analyte and calculating the percent recovery.

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.